1-Phenylpiperazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Phenylpiperazine hydrochloride (1-PPz HCl) is a chemical compound with the formula C₁₀H₁₅ClN₂. While not widely used itself, it serves as a precursor for various other chemicals employed in scientific research []. These applications primarily fall into two categories:

Synthesis of Bioactive Compounds

1-PPz HCl acts as a starting material for the synthesis of a diverse range of bioactive compounds, meaning they interact with biological systems. This includes:

- Derivatives with potential therapeutic applications: Researchers have explored 1-PPz HCl derivatives for their potential use in treating various conditions, including depression, anxiety, and neurodegenerative diseases. However, it is important to note that most of these derivatives are still in the preclinical stages of research, and further investigation is needed to determine their safety and efficacy [].

- Ligands for studying biological processes: Certain 1-PPz HCl derivatives can bind to specific molecules in the body, acting as ligands. These ligands can be valuable tools for researchers studying various biological processes, such as neurotransmission and receptor signaling [].

1-Phenylpiperazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 188.69 g/mol. It is a derivative of piperazine, featuring a phenyl group attached to the nitrogen atom of the piperazine ring. This compound is commonly utilized in various research applications and has garnered interest due to its pharmacological properties.

- Limited data: There is limited publicly available data on the specific hazards of PPzHCl.

- Potential hazards: Due to its structural similarity to known psychoactive substances, PPzHCl may have similar risks, including:

Key Reactions:- Cyclization Reaction: Aniline reacts with bis-(2-chloroethyl) amine hydrochloride to form 1-phenylpiperazine.

- Nucleophilic Substitution: The compound can participate in various nucleophilic substitution reactions, which are characteristic of aromatic compounds.

1-Phenylpiperazine hydrochloride exhibits notable biological activity, particularly as a serotonin receptor modulator. It has been associated with entactogenic effects, influencing mood and perception by interacting with serotonin receptors in the central nervous system. This makes it a subject of interest in psychopharmacology and drug development.

Pharmacological Properties:- Serotonin Receptor Agonism: Engages serotonin receptors, potentially leading to mood enhancement.

- CNS Effects: Exhibits psychoactive properties that may affect cognition and emotional states.

The synthesis of 1-phenylpiperazine hydrochloride can be achieved through several methods:

- Cyclization Method:

- Alternative Synthesis Routes: Other synthetic pathways may involve variations in reactants or conditions, but the cyclization method remains the most efficient for industrial applications.

1-Phenylpiperazine hydrochloride finds applications in various fields:

- Pharmaceutical Research: Used as a precursor for developing new psychoactive substances.

- Entactogenic Studies: Investigated for its potential therapeutic effects on mood disorders.

- Chemical Research: Employed in studies related to piperazine derivatives and their biological activities.

Interaction studies indicate that 1-phenylpiperazine hydrochloride may interact with various neurotransmitter systems, particularly those involving serotonin. These interactions are critical for understanding its pharmacological profile and potential therapeutic uses.

Notable Interactions:- Serotonin System: Modulates serotonin receptor activity, influencing mood and cognitive functions.

- Dopaminergic Pathways: May also impact dopamine pathways, although this requires further investigation.

Several compounds share structural similarities with 1-phenylpiperazine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpiperazine | C₇H₁₈N₂ | Methyl group substitution; lower lipophilicity |

| 4-Chlorophenylpiperazine | C₁₀H₁₄ClN₂ | Chlorine substitution; altered receptor affinity |

| 1-(3-Trifluoromethylphenyl)piperazine | C₁₀H₁₂F₃N₂ | Trifluoromethyl group; enhanced potency |

Uniqueness of 1-Phenylpiperazine Hydrochloride

1-Phenylpiperazine hydrochloride is distinguished by its specific phenyl substitution on the piperazine ring, which significantly influences its biological activity compared to other piperazine derivatives. Its unique interaction with serotonin receptors positions it as a valuable compound in psychopharmacology.

1-Phenylpiperazine hydrochloride serves as a foundational building block in synthesizing complex molecules. Key applications include:

- Pharmaceutical Intermediates: Used in the production of antidepressants (e.g., vortioxetine) and neuroprotective agents targeting serotonin and dopamine receptors.

- Structure-Activity Relationship (SAR) Studies: Modifications to the phenyl or piperazine moieties enable the development of derivatives with enhanced receptor selectivity.

- Catalytic Reactions: Facilitates Buchwald-Hartwig couplings and other transition metal-catalyzed processes for constructing nitrogen-rich heterocycles.

Table 1: Key Pharmacological Targets of 1-Phenylpiperazine Derivatives

| Target Receptor | Biological Activity | Example Derivative |

|---|---|---|

| Serotonin (5-HT$$_{1A}$$) | Antidepressant, anxiolytic | meta-Chlorophenylpiperazine |

| HDAC6 | Neuroprotection in cerebral ischemia | CN103980229A patent compound |

| Acaricidal targets | Miticidal activity | Trifluoroethylsulfanyl analog |

Historical Development and Key Milestones in Compound Characterization

The synthesis and characterization of 1-phenylpiperazine hydrochloride have evolved significantly:

- Early Synthesis (20th Century): Initial methods involved cyclization of aniline derivatives with bis-(2-chloroethyl)amine hydrochloride, yielding ~75% purity.

- Catalytic Advances (2000s): Transition metal catalysts (e.g., nickel complexes) improved yields to >88% in Buchwald-Hartwig couplings.

- Modern Industrial Production: Solvent-free protocols at 160–250°C now achieve ≥99.5% purity, minimizing waste.

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

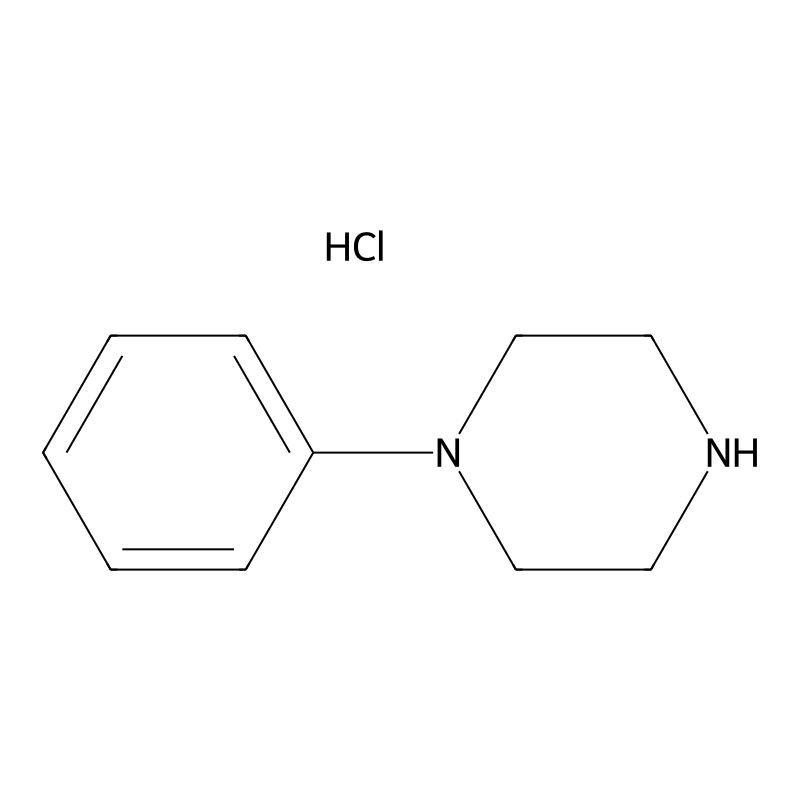

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-phenylpiperazine;hydrochloride [1] [7]. This designation reflects the compound's fundamental structure consisting of a piperazine ring system with a phenyl substituent at the nitrogen-1 position, combined with hydrochloric acid to form the hydrochloride salt [2] [7].

The structural formula reveals a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 of the piperazine moiety [1] [5]. The phenyl group, representing a benzene ring with one hydrogen atom removed, is covalently bonded to the nitrogen atom at position 1 of the piperazine ring [22] [25]. The hydrochloride component indicates the presence of a chloride anion associated with the protonated nitrogen center [1] [2].

The Simplified Molecular Input Line Entry System representation is documented as C1CN(CCN1)C2=CC=CC=C2.Cl, which provides a linear notation of the molecular connectivity [1] [7]. This notation demonstrates the cyclic structure of the piperazine ring (C1CN(CCN1)) attached to the phenyl ring (C2=CC=CC=C2) with the chloride ion represented separately [1] [5].

Chemical Abstracts Service Registry Numbers and Alternative Nomenclature Conventions

The primary Chemical Abstracts Service Registry Number for 1-phenylpiperazine hydrochloride is 2210-93-7 [1] [4] [5]. This unique identifier serves as the definitive reference for this specific salt form across scientific databases and regulatory documentation [3] [4]. The European Community Number is designated as 218-646-9, providing regulatory identification within European chemical classification systems [3] [8].

Additional registry identifiers include the Molecular Drug Label Number MFCD00012758 [1] [4] and the PubChem Compound Identifier 75164 [1]. The United States National Institute of Health Unique Ingredient Identifier is J8L23UX32D [4] [5].

Table 1: Chemical Identifiers for 1-Phenylpiperazine Hydrochloride

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 2210-93-7 [1] [4] |

| Molecular Drug Label Number | MFCD00012758 [1] [4] |

| European Community Number | 218-646-9 [3] [8] |

| PubChem Compound Identifier | 75164 [1] |

| InChI Key | NQNZNONJZASOKL-UHFFFAOYSA-N [1] [2] |

| Simplified Molecular Input Line Entry System | C1CN(CCN1)C2=CC=CC=C2.Cl [1] [7] |

| United States National Institute of Health Unique Ingredient Identifier | J8L23UX32D [4] [5] |

The compound is recognized under numerous alternative nomenclature conventions within chemical literature and commercial databases [1] [4]. These variations include 1-phenylpiperazinium chloride, which emphasizes the ionic nature of the salt formation [1] [4]. The designation piperazine, 1-phenyl-, hydrochloride follows Chemical Abstracts Service indexing conventions [4] [5]. Commercial suppliers frequently employ the simplified name phenylpiperazine hydrochloride [1] [4].

Table 2: Alternative Nomenclature Conventions for 1-Phenylpiperazine Hydrochloride

| Alternative Name |

|---|

| 1-phenylpiperazinium chloride [1] [4] |

| piperazine, 1-phenyl-, hydrochloride [4] [5] |

| phenylpiperazine hydrochloride [1] [4] |

| 1-phenyl piperazine hydrochloride [1] [4] |

| piperazine, 1-phenyl-, monohydrochloride [1] [4] |

| phenylpiperazine, chloride [4] [5] |

| 1-phenylpiperazine hydrochloride [1] [4] |

| piperazine, 1-phenyl-, hydrochloride (1:1) [4] [7] |

| 1-phenyl-piperazine hydrochloride (1:1) [7] |

| Levodropropizine European Pharmacopoeia Impurity B as Hydrochloride [7] |

Molecular Weight and Stoichiometric Composition Analysis

The molecular formula of 1-phenylpiperazine hydrochloride is C10H15ClN2, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, one chlorine atom, and two nitrogen atoms [1] [2] [4]. The molecular weight is precisely determined as 198.694 grams per mole [1] [11], with an exact mass of 198.0924 atomic mass units [7] [11].

Stoichiometric analysis reveals the elemental composition percentages based on atomic contributions to the total molecular weight [1] [4]. Carbon represents the predominant constituent at 60.45 percent by mass, reflecting the substantial contribution of the phenyl ring and piperazine carbon framework [1] [4]. Hydrogen accounts for 7.61 percent of the molecular mass, distributed across the piperazine ring hydrogens and phenyl ring hydrogens [1] [4].

The nitrogen content constitutes 14.10 percent of the total molecular weight, derived from the two nitrogen atoms integral to the piperazine heterocyclic structure [1] [5]. Chlorine contributes 17.84 percent to the molecular mass through the hydrochloride salt formation [1] [4]. These proportions demonstrate the balanced distribution of heteroatoms and carbon-hydrogen framework characteristic of substituted piperazine derivatives [4] [5].

Table 3: Molecular Weight and Stoichiometric Composition of 1-Phenylpiperazine Hydrochloride

| Parameter | Value |

|---|---|

| Molecular Formula | C10H15ClN2 [1] [2] |

| Molecular Weight (grams per mole) | 198.694 [1] [11] |

| Exact Mass | 198.0924 [7] [11] |

| Monoisotopic Mass | 198.092376 [11] |

| Carbon Content (percent) | 60.45 [1] [4] |

| Hydrogen Content (percent) | 7.61 [1] [4] |

| Nitrogen Content (percent) | 14.10 [1] [4] |

| Chlorine Content (percent) | 17.84 [1] [4] |

The Buchwald-Hartwig amination reaction represents one of the most versatile and widely employed methodologies for the synthesis of 1-phenylpiperazine hydrochloride [1] [2]. This palladium-catalyzed cross-coupling reaction enables the efficient formation of carbon-nitrogen bonds between aryl halides and piperazine under relatively mild conditions compared to traditional synthetic approaches [3].

Catalyst System Development and Optimization

Modern Buchwald-Hartwig coupling for piperazine functionalization employs highly evolved catalyst systems that combine palladium sources with specialized phosphine ligands [1] [2]. The most effective systems utilize palladium complexes such as palladium(II) acetate or bis(dibenzylideneacetone)palladium(0) paired with bulky, electron-rich phosphine ligands including 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, and 1,1'-bis(diphenylphosphino)ferrocene [4] [5] [6].

The choice of ligand significantly influences both the reaction efficiency and substrate scope [7]. Dialkylbiaryl phosphine ligands, particularly those developed by Buchwald, have demonstrated exceptional performance due to their combination of electronic and steric properties [8]. These ligands feature electron-donating alkyl groups on phosphorus and sterically demanding substituents that facilitate the formation of monoligated palladium species, which are critical for effective catalytic turnover [1].

Reaction Conditions and Parameters

Buchwald-Hartwig coupling reactions for 1-phenylpiperazine synthesis typically proceed under the following optimized conditions [1] [2]:

Temperature ranges from 80 to 110 degrees Celsius, with most reactions conducted between 90 and 100 degrees Celsius [1] [2]. Solvent selection plays a crucial role, with toluene being the most commonly employed medium due to its thermal stability and excellent compatibility with palladium catalysts [2]. Alternative solvents include N,N-dimethylformamide for more challenging substrates and 1,4-dioxane for specific catalyst systems [1] [3].

Base selection is critical for reaction success, with sodium tert-butoxide and cesium carbonate being the most effective choices [1] [2]. The base serves multiple functions including deprotonation of the amine nucleophile and neutralization of hydrogen halide byproducts [7]. Catalyst loadings typically range from 1 to 3 mol% palladium, with most optimized systems requiring only 1.5 to 2 mol% [2].

Substrate Scope and Limitations

The Buchwald-Hartwig approach demonstrates excellent compatibility with various aryl halide substrates [1] [7]. Aryl bromides and iodides react readily under standard conditions, while aryl chlorides require more active catalyst systems or elevated temperatures [2]. Electron-deficient aryl halides generally show higher reactivity than electron-rich substrates due to more facile oxidative addition to palladium [7].

Piperazine itself presents unique challenges as a bifunctional nucleophile [2]. Selective monoarylation requires careful control of stoichiometry and reaction conditions to minimize bis-arylation products [1]. The use of protecting groups such as tert-butoxycarbonyl can enhance selectivity, though deprotection adds an additional synthetic step [3].

Catalytic Amination Techniques Using Transition Metal Complexes

Palladium-Catalyzed Systems

Beyond traditional Buchwald-Hartwig coupling, several advanced palladium-catalyzed amination techniques have been developed for 1-phenylpiperazine synthesis [9] [7]. These include heterogeneous palladium systems supported on various materials, which offer advantages in catalyst recovery and recycling [10] [11].

Heterogeneous palladium catalysts, particularly those featuring palladium nanoparticles supported on amino-functionalized siliceous materials, demonstrate exceptional activity and selectivity [10]. These systems benefit from the stabilization provided by the support matrix while maintaining high catalytic efficiency [11]. Palladium nanoclusters in the 1-2 nanometer range show optimal performance, combining the advantages of homogeneous and heterogeneous catalysis [12].

Alternative Transition Metal Systems

Nickel-catalyzed amination reactions provide a cost-effective alternative to palladium systems [13]. Nickel complexes with 2,2'-bipyridine ligands show good selectivity for monoarylation of piperazine, particularly with aryl chloride substrates [13]. These systems typically operate at temperatures around 90 degrees Celsius and achieve yields comparable to palladium catalysts [13].

Iron-catalyzed direct alkylation of amines with alcohols represents an environmentally benign approach using abundant metals [14]. This borrowing hydrogen methodology enables the synthesis of phenylpiperazine derivatives through the reaction of piperazine with benzyl alcohol or related substrates [14]. The process operates at elevated temperatures (120-180 degrees Celsius) but avoids the use of halogenated starting materials [14].

Copper-catalyzed amination reactions, while less general than palladium systems, offer advantages for specific substrate combinations [15]. Copper catalysts are particularly effective for electron-poor aryl iodides and show good functional group tolerance [15].

Mechanistic Considerations

The mechanism of transition metal-catalyzed amination varies significantly depending on the metal center and reaction conditions [16]. Palladium-catalyzed processes typically proceed through a well-established oxidative addition, coordination, and reductive elimination sequence [7]. The oxidative addition of aryl halides to palladium(0) generates palladium(II) intermediates, which then coordinate the amine nucleophile before undergoing reductive elimination to form the carbon-nitrogen bond [7].

Nickel-catalyzed reactions may proceed through alternative pathways involving single electron transfer processes [13]. These radical mechanisms can enable reactivity patterns distinct from palladium catalysis and may explain the unique selectivity observed with certain substrate combinations [13].

Solvent Systems and Reaction Optimization Parameters

Aromatic Hydrocarbon Solvents

Toluene and related aromatic hydrocarbons represent the gold standard for Buchwald-Hartwig amination reactions [1] [2]. These solvents offer excellent thermal stability, allowing reactions to proceed at elevated temperatures without decomposition [1]. Toluene's moderate polarity provides good solubility for both organic substrates and inorganic bases while maintaining compatibility with sensitive palladium catalysts [2].

Xylenes provide similar advantages to toluene with slightly higher boiling points, making them suitable for more challenging substrates requiring elevated temperatures [1]. These solvents also demonstrate excellent mass transfer properties, ensuring efficient mixing of heterogeneous reaction components [2].

Polar Aprotic Solvents

N,N-Dimethylformamide serves as an important alternative solvent for Buchwald-Hartwig reactions, particularly when enhanced polarity is required for substrate solubility [1] [7]. The coordinating ability of DMF can influence catalyst behavior, sometimes leading to improved selectivity for challenging transformations [7]. However, the thermal stability of DMF limits its use at very high temperatures [1].

Dimethyl sulfoxide and N-methyl-2-pyrrolidinone offer similar benefits to DMF with distinct solvent properties [15]. These solvents are particularly useful for highly polar substrates or when enhanced base solubility is required [15].

Ether Solvents

1,4-Dioxane has emerged as an important solvent for nickel-catalyzed amination reactions [1] [3]. Its coordinating ability helps stabilize nickel intermediates while providing good solubility for organic substrates [1]. Tetrahydrofuran and dimethoxyethane offer similar coordination properties but with different boiling points and stability profiles [3].

Temperature and Pressure Optimization

Reaction temperature optimization requires balancing catalyst activity against substrate and product stability [17] [18]. Higher temperatures generally accelerate reaction rates but may lead to increased side reactions or catalyst decomposition [17]. Most optimized systems operate between 80 and 110 degrees Celsius, representing a compromise between efficiency and selectivity [1] [2].

Pressure effects, while less commonly studied, can influence reaction outcomes through changes in solvent properties and mass transfer [17]. Elevated pressure may be beneficial for volatile solvents or when enhanced mass transfer is required [17].

Atmosphere and Inert Gas Requirements

Buchwald-Hartwig reactions require inert atmosphere conditions to prevent catalyst oxidation and maintain optimal performance [2] [6]. Nitrogen or argon atmospheres are standard, with nitrogen being preferred for most applications due to cost considerations [6]. Oxygen contamination leads to rapid catalyst deactivation and significantly reduced yields [2].

Purification Strategies and Yield Maximization Protocols

Column Chromatography Methods

Column chromatography represents the most versatile purification method for 1-phenylpiperazine hydrochloride and its intermediates [19] [20]. Silica gel chromatography using petroleum ether/ethyl acetate gradient elution effectively separates the desired product from unreacted starting materials and side products [19]. Typical gradient conditions begin with 15:1 petroleum ether:ethyl acetate and progress to 5:1 or 3:1 depending on substrate polarity [19] [20].

The basic nature of piperazine derivatives can lead to strong interactions with silica gel, necessitating the use of triethylamine-treated silica or alternative stationary phases [20]. Neutral alumina provides an effective alternative for basic compounds, though it requires optimization of elution conditions [20].

Crystallization and Recrystallization Techniques

Crystallization from appropriate solvent systems provides the highest purity material for 1-phenylpiperazine hydrochloride [21] [22]. The hydrochloride salt formation facilitates purification by converting the basic amine to a crystalline salt with improved handling characteristics [23].

Hot ethanol/water mixtures provide effective recrystallization solvents for the hydrochloride salt [23]. The temperature-dependent solubility enables efficient purification while minimizing product loss [21]. Alternative solvent systems include acetone/water and methanol/diethyl ether, depending on the specific impurity profile [22].

Distillation Processes

Vacuum distillation offers an efficient purification method for large-scale production [24] [25]. The free base form of 1-phenylpiperazine distills cleanly under reduced pressure at temperatures around 160-170 degrees Celsius [24]. This method is particularly suitable for industrial applications where high throughput and efficient recovery are priorities [25].

Fractional distillation using sophisticated column designs enables the separation of closely related impurities [24]. The implementation of recycle streams and optimized reflux ratios maximizes yield recovery while maintaining product specifications [24].

Acid-Base Extraction Protocols

Acid-base extraction leverages the basic nature of piperazine to enable selective purification [26]. Treatment with hydrochloric acid converts the basic amine to its water-soluble hydrochloride salt, facilitating separation from neutral and acidic impurities [26]. Subsequent neutralization with sodium hydroxide regenerates the free base for further processing or crystallization [26].

This methodology is particularly effective for removing trace metal catalysts and other ionic impurities that can affect product quality [26]. Ion exchange resins provide additional opportunities for purification, with anionic exchange resins showing particular effectiveness for removing catalytic metal species [26].

Yield Optimization Strategies

Maximizing yields requires attention to multiple factors throughout the synthetic process [18] [27]. Catalyst loading optimization balances cost considerations against conversion efficiency, with most systems showing optimal performance at 1.5-2 mol% palladium loading [27]. Higher loadings generally increase conversion rates but provide diminishing returns and increase purification challenges [18].

Reaction time optimization involves monitoring conversion progress and stopping the reaction at optimal conversion levels to minimize side product formation [18]. Extended reaction times often lead to decreased selectivity and complicating purification requirements [18].

Temperature programming can enhance both conversion and selectivity by enabling staged reaction conditions [18]. Initial lower temperatures favor selective substrate activation, while subsequent temperature increases drive the reaction to completion [18].

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (97.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

2210-93-7